molecular formula C11H14N2O4 B13746572 N-(2-Nitro-4-propoxyphenyl)acetamide CAS No. 20367-33-3

N-(2-Nitro-4-propoxyphenyl)acetamide

Cat. No.: B13746572
CAS No.: 20367-33-3
M. Wt: 238.24 g/mol
InChI Key: SCCDPJHRMIEZGA-UHFFFAOYSA-N
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Description

N-(2-Nitro-4-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a nitro group, a propoxy group, and an acetamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitro-4-propoxyphenyl)acetamide typically involves the nitration of 4-propoxyacetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitro-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Nitro-4-propoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Nitro-4-propoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Nitro-4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

CAS No.

20367-33-3

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-(2-nitro-4-propoxyphenyl)acetamide

InChI

InChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-10(12-8(2)14)11(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)

InChI Key

SCCDPJHRMIEZGA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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